The Multifaceted Role of Prolyl Hydroxylase Domain 2 (PHD2): A Technical Guide
The Multifaceted Role of Prolyl Hydroxylase Domain 2 (PHD2): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl nine homolog 1 (EGLN1), is a critical cellular enzyme that functions as the primary oxygen sensor in human cells. As a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase family, its principal and most well-characterized function is to regulate the stability of Hypoxia-Inducible Factor-α (HIF-α), the master transcriptional regulator of the hypoxic response. Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on HIF-α, targeting it for rapid degradation. In low oxygen conditions (hypoxia), PHD2 activity is inhibited, leading to HIF-α stabilization and the activation of a broad transcriptional program essential for adaptation to hypoxia, including genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2][3] Beyond this canonical pathway, emerging evidence reveals HIF-independent functions for PHD2, implicating it in a wider range of cellular processes and disease states.[4][5] Germline mutations in PHD2 are linked to familial erythrocytosis, and its dysregulation is a key factor in cancer and ischemic diseases.[6][7] Consequently, PHD2 has become a major therapeutic target, with several small-molecule inhibitors in clinical development for the treatment of anemia associated with chronic kidney disease.[8][9][10] This guide provides a comprehensive overview of PHD2's structure, function, regulation, and involvement in disease, along with key quantitative data and experimental protocols.
Molecular Profile and Enzymatic Mechanism
Protein Structure
PHD2 is a 46-kDa protein composed of two main functional domains:
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N-Terminal MYND-type Zinc Finger: This domain, spanning residues 21-58, is not involved in catalysis but mediates protein-protein interactions, linking PHD2 to other signaling pathways and regulatory proteins, such as the HSP90 co-chaperone p23.[11][12]
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C-Terminal Catalytic Domain: This domain contains the active site and is homologous to the 2-oxoglutarate dioxygenase superfamily.[13] The active site features a highly conserved double-stranded β-helix core which coordinates a single Fe(II) ion through a 2-His-1-Asp facial triad.[14]
Enzymatic Reaction
PHD2 catalyzes the hydroxylation of proline residues on its substrates. This reaction requires molecular oxygen (O₂), Fe(II) as a catalytic metal cofactor, and 2-oxoglutarate (2-OG) as a co-substrate.[15] Ascorbate (B8700270) (Vitamin C) is also required to reduce the Fe(III) back to its active Fe(II) state if uncoupled reactions occur.[15] In the canonical reaction with HIF-α, PHD2 hydroxylates one of two specific proline residues (Pro402 and Pro564 in HIF-1α) located within oxygen-dependent degradation domains (ODDs).[16]
The Canonical Function: Regulation of HIF-α Stability
The primary role of PHD2 is to act as an oxygen-dependent switch controlling HIF-α levels. This regulation is central to cellular oxygen homeostasis.
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Under Normoxic Conditions: When oxygen is plentiful, PHD2 is constitutively active. It hydroxylates proline residues within the HIF-α ODD. This post-translational modification creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), the recognition component of an E3 ubiquitin ligase complex.[2][8] pVHL binding leads to the polyubiquitination of HIF-α and its subsequent rapid degradation by the 26S proteasome, keeping HIF-α levels low.[8][16]
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Under Hypoxic Conditions: When oxygen levels fall, the PHD2-catalyzed hydroxylation reaction is arrested due to the lack of its oxygen co-substrate.[3] This prevents HIF-α hydroxylation, pVHL binding, and subsequent degradation.[8] Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.[4]
Regulation of PHD2
The activity and expression of PHD2 are tightly controlled through multiple mechanisms, ensuring a precise response to changing oxygen levels.
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Transcriptional Regulation: The gene encoding PHD2, EGLN1, contains a functional HRE in its promoter.[17][18] This means that under hypoxic conditions, the stabilized HIF-1α protein binds to the EGLN1 promoter and upregulates the transcription of PHD2.[4][17] This forms a negative feedback loop that ensures HIF-α is rapidly degraded once oxygen levels are restored.[2]
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Protein Interactions: PHD2 activity is modulated by its interaction with other proteins. The HSP90 co-chaperone p23 and FKBP38 interact with the MYND domain of PHD2, which is thought to facilitate the efficient hydroxylation of HIF-1α.[11] The CUL3-KEAP1 E3 ligase complex can regulate PHD2 stability through polyubiquitination.[19]
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Substrate Availability: Besides oxygen, PHD2 activity is dependent on the concentration of 2-oxoglutarate. Intermediates of the Krebs cycle, such as succinate (B1194679) and fumarate, can act as competitive inhibitors of 2-OG, thereby inhibiting PHD2 and stabilizing HIF-α even in the presence of oxygen.[12]
HIF-Independent Functions
While HIF-α is the primary substrate, PHD2 has been shown to hydroxylate other proteins and engage in functions independent of the canonical hypoxia pathway. These non-canonical roles are expanding our understanding of PHD2's importance.
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Hydroxylation of Other Substrates: PHD2 can hydroxylate and regulate proteins other than HIF-α.
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N-myc downstream-regulated gene 3 (NDRG3): Hydroxylated by PHD2, leading to its degradation under normoxia.[4]
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Phosphodiesterase 4D (PDE4D): In cardiomyocytes, PHD2-mediated hydroxylation and degradation of PDE4D leads to increased cAMP levels.[4]
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Bromodomain-containing protein 4 (BRD4): PHD2 is the key enzyme for BRD4 proline hydroxylation, which affects its interaction with transcription factors and its role in gene expression.[20]
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Regulation of Other Signaling Pathways:
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NF-κB Pathway: In some cancer cells, PHD2 can suppress neoplastic growth by attenuating NF-κB activity.[5]
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EGFR Signaling: In breast cancer, PHD2 has been identified as a direct binding partner of the Epidermal Growth Factor Receptor (EGFR), affecting EGFR turnover, stability, and downstream signaling.[5][21]
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Role in Physiology and Disease
Given its central role in oxygen sensing, the proper function of PHD2 is critical for health, and its dysregulation is implicated in several pathologies.
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Erythropoiesis and High-Altitude Adaptation: PHD2 is a key regulator of erythropoietin (EPO), the primary hormone controlling red blood cell production.[4] Heterozygous germline loss-of-function mutations in the EGLN1 gene cause familial erythrocytosis, a condition of abnormally high red blood cell mass due to chronic HIF-driven EPO expression.[2][6][22] Variants in EGLN1 are also associated with genetic adaptation to high altitudes in Tibetan populations.[6][11]
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Ischemic Diseases and Anemia: In conditions like chronic kidney disease (CKD), EPO production is impaired, leading to anemia.[8] Inhibiting PHD2 mimics a hypoxic state, stabilizing HIF-2α and thereby stimulating endogenous EPO production. This has made PHD2 a prime therapeutic target, with several small-molecule inhibitors (e.g., Roxadustat, Vadadustat) approved or in late-stage clinical trials for treating anemia of CKD.[3][8][9][23]
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Cancer: The role of PHD2 in cancer is complex and context-dependent.[1]
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Tumor Suppressor: By downregulating HIF-1α, PHD2 can inhibit key hallmarks of cancer, including angiogenesis (via VEGF) and metabolic reprogramming.[5][24]
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Tumor Promoter: In some contexts, PHD2 inhibition can sensitize tumors to therapies.[3] Conversely, partial reduction of PHD2 in stromal cells has been shown to normalize tumor vasculature, paradoxically reducing metastasis.[2] Its HIF-independent roles, such as regulating EGFR and NF-κB, further complicate its function in tumorigenesis.[5][21]
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Quantitative Data Summary
Quantitative analysis of PHD2's enzymatic activity and its response to inhibitors is crucial for both basic research and drug development.
Table 1: Kinetic Substrate Preference of PHD2
| Substrate | Description | Preference Ratio (CODD/NODD) | Finding | Reference |
|---|---|---|---|---|
| HIF-1α CODD | C-terminal Oxygen Degradation Domain (residues 556-574) | ~20-fold | PHD2 displays a strong preference for hydroxylating the C-terminal proline residue in HIF-1α. | [25] |
| HIF-1α NODD | N-terminal Oxygen Degradation Domain (residues 395-413) | 1 | The N-terminal site is a much less efficient substrate. |[25] |
Table 2: Potency of Selected Clinical PHD2 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) vs. PHD2 | Assay Type | Reference |
|---|---|---|---|---|
| Vadadustat (AKB-6548) | Pan-PHD inhibitor | 1290 | AlphaScreen | [10] |
| Roxadustat (FG-4592) | Pan-PHD inhibitor | 180 | AlphaScreen | [10] |
| Molidustat (BAY 85-3934) | Pan-PHD inhibitor | 70 | AlphaScreen | [10] |
| Daprodustat (GSK1278863)| Pan-PHD inhibitor | 29 | AlphaScreen |[10] |
Table 3: Representative EGLN1/PHD2 Mutations in Familial Erythrocytosis
| Mutation | Location/Domain | Functional Effect | Phenotype | Reference |
|---|---|---|---|---|
| P317R | Catalytic Core | Compromised ability to hydroxylate N-terminal ODD proline | Erythrocytosis, inappropriately normal serum EPO | [6][22] |
| H374R | Catalytic Core | Severe loss of function | Erythrocytosis, associated with paraganglioma | [6][26] |
| R371H | Catalytic Core | Loss of function | Erythrocytosis | [7] |
| D4E / C127S | N-Terminus | Altered function | Associated with high-altitude adaptation |[6] |
Key Experimental Protocols
Studying PHD2 function involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro PHD2 Hydroxylation Assay (Colorimetric)
This protocol describes a non-radioactive method to measure PHD2 activity by monitoring the consumption of its co-substrate, 2-oxoglutarate (α-KG), using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH).[27]
Objective: To quantify the enzymatic activity of recombinant PHD2 in vitro.
Methodology:
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Reagents:
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Recombinant human PHD2 (e.g., residues 181-426).
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HIF-1α peptide substrate (e.g., 19-mer CODD peptide DLDLEMLAPYIPMDDDFQL).
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Assay Buffer: 50 mM Tris-HCl, pH 7.5.
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Cofactors: Ferrous sulfate (B86663) (FeSO₄), Sodium L-ascorbate, 2-oxoglutarate (2-OG).
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Detection Reagents: 2,4-dinitrophenylhydrazine (2,4-DNPH) dissolved in 2 M HCl; 2.5 M NaOH.
-
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Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, PHD2 enzyme (e.g., 50-100 nM), HIF-1α peptide (e.g., 50 µM), FeSO₄ (e.g., 5 µM), and ascorbate (e.g., 100 µM). Include controls lacking enzyme or substrate. b. To initiate the reaction, add 2-OG to a final concentration of 50 µM. c. Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction proceeds linearly. d. Stop the reaction by adding an equal volume of 2,4-DNPH solution. This derivatizes the remaining, unconsumed 2-OG. Incubate for 10 minutes at room temperature. e. Add concentrated NaOH to develop a colored 2,4-dinitrophenylhydrazone product. f. Measure the absorbance at a wavelength between 500-540 nm.
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Data Analysis: The amount of 2-OG consumed is inversely proportional to the absorbance. Calculate enzyme activity by comparing the absorbance of the reaction wells to a standard curve of known 2-OG concentrations.
Protocol 2: Co-Immunoprecipitation (Co-IP) for PHD2 Interactors
This protocol details the identification of PHD2-binding partners from cell lysates, as demonstrated in studies identifying the p23/HSP90 interaction.[11]
Objective: To isolate and identify proteins that interact with PHD2 in a cellular context.
Methodology:
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Cell Culture and Lysis: a. Culture cells (e.g., HEK293) expressing an epitope-tagged version of PHD2 (e.g., FLAG-PHD2). A control cell line (parental or expressing an irrelevant tagged protein) is essential. b. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). c. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).
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Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation. c. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
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Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively (3-5 times) with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins. c. Elute the bound proteins from the beads. For FLAG-tagged proteins, this is best accomplished by competitive elution with a solution of 3xFLAG peptide. Alternatively, use a low-pH glycine (B1666218) buffer or SDS-PAGE sample buffer.
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Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interactor. b. For discovery of novel interactors, analyze the eluate by mass spectrometry (e.g., LC-MS/MS).
Protocol 3: HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF by using a reporter plasmid where the expression of luciferase is driven by a promoter containing multiple Hypoxia Response Elements (HREs).[11]
Objective: To quantify the effect of PHD2 modulation on HIF transcriptional activity.
Methodology:
-
Reagents and Plasmids:
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Mammalian cell line (e.g., HEK293FT).
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HRE-Luciferase reporter plasmid (e.g., (eHRE)3-Luc).
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Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.
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Expression plasmid for PHD2 (or siRNA targeting PHD2).
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Transfection reagent.
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Dual-Luciferase Reporter Assay System.
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Procedure: a. Co-transfect cells with the HRE-Luciferase reporter, the Renilla control plasmid, and the PHD2 expression plasmid (or siRNA). b. After 24 hours, expose the cells to normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for 16-24 hours. c. Lyse the cells using the passive lysis buffer provided with the luciferase assay kit. d. Measure the Firefly luciferase activity in the lysate using a luminometer. e. Subsequently, measure the Renilla luciferase activity in the same sample.
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Data Analysis: a. Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. b. Compare the normalized luciferase activity between different conditions (e.g., normoxia vs. hypoxia, control vs. PHD2 overexpression/knockdown) to determine the effect on HIF transcriptional activity. An increase in the Firefly/Renilla ratio indicates higher HIF activity.
Conclusion
PHD2 is a master regulator of cellular adaptation to oxygen availability. Its canonical function as the key enzyme targeting HIF-α for degradation places it at the center of processes like erythropoiesis, angiogenesis, and cellular metabolism. The discovery of HIF-independent roles and a complex network of protein interactions continues to broaden its functional scope. The clinical success of PHD2 inhibitors for treating anemia has validated its significance as a therapeutic target. Future research focused on the tissue-specific functions of PHD2 and its non-canonical substrates will undoubtedly uncover new physiological roles and provide further opportunities for therapeutic intervention in a wide range of human diseases.
References
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- 7. Characterization of genetic variants in the EGLN1/PHD2 gene identified in a European collection of patients with erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 11. Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. EGLN1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
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